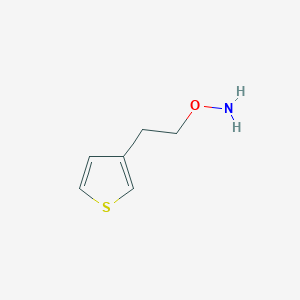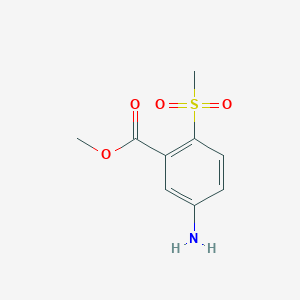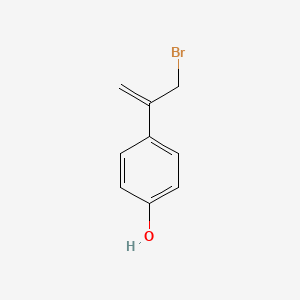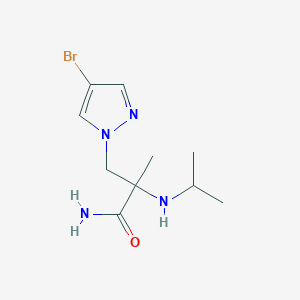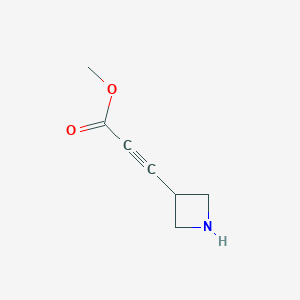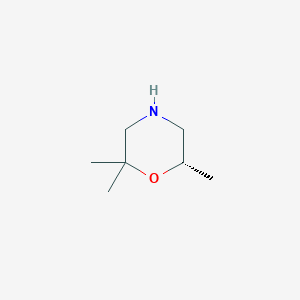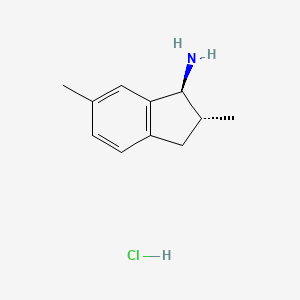
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, denoted by the (1S,2R) configuration, plays a crucial role in its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone precursor.
Reduction: The indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Amination: Employing continuous flow reactors for the amination process to increase efficiency and yield.
Crystallization: The final product is often purified through crystallization techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interactions of chiral amines with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-amino-2-indanol: Another chiral amine with similar stereochemistry but different functional groups.
(1S,2R)-2-phenylcyclohexanol: A chiral alcohol with comparable stereochemistry.
Uniqueness
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific indane structure and the presence of the amine group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |
InChI Key |
NNNCTWOOSYPXJE-NINOIYOQSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |
Canonical SMILES |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


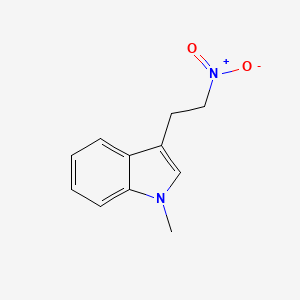
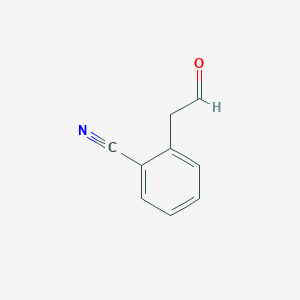
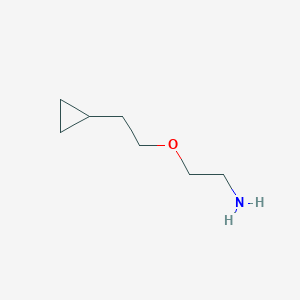
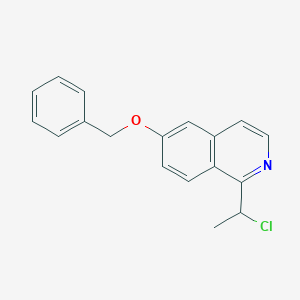
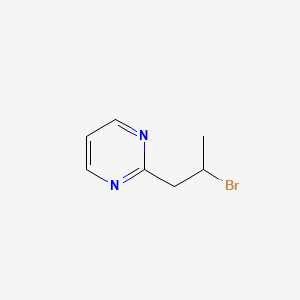
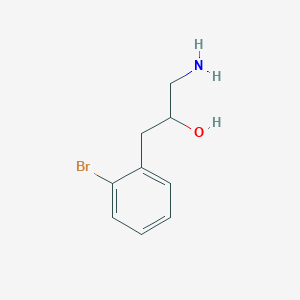
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
